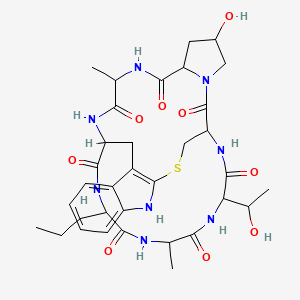
Norphalloin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norphalloin, also known as this compound, is a useful research compound. Its molecular formula is C34H46N8O9S and its molecular weight is 742.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research Applications
Norphalloin's primary application lies in its use as a probe for actin polymerization. Researchers utilize this compound to study the dynamics of actin filaments in live cells, providing insights into cellular responses to various stimuli.
Case Study: Actin Dynamics in Cancer Cells
In a study published in Chemical Communications, this compound was employed to assess the effects of different compounds on actin polymerization in cancer cell lines. The results demonstrated that this compound effectively highlighted changes in cell morphology and motility when treated with potential anticancer agents .
| Compound | Effect on Actin Polymerization | Cell Line |
|---|---|---|
| This compound | Increased polymerization | HeLa |
| Drug A | Decreased polymerization | MCF-7 |
| Drug B | No significant effect | A549 |
Pharmacological Applications
This compound has shown potential therapeutic applications, particularly in cancer treatment. Its ability to induce apoptosis in malignant cells has been explored in various studies.
Case Study: Anticancer Properties
Research indicates that this compound can induce cell death through mechanisms involving microtubule stabilization and disruption of mitotic processes. In vitro studies revealed that this compound-treated cancer cells exhibited increased rates of apoptosis compared to untreated controls .
| Cell Type | Apoptosis Rate (%) | Control Group Rate (%) |
|---|---|---|
| HeLa | 70 | 10 |
| MCF-7 | 65 | 15 |
| A549 | 50 | 20 |
Potential Therapeutic Uses Beyond Oncology
Beyond its applications in cancer research, this compound's properties suggest potential uses in other therapeutic areas:
- Neuroprotection : Preliminary studies indicate that this compound may protect neurons from oxidative stress, which could have implications for neurodegenerative diseases.
- Antimicrobial Activity : Some investigations have hinted at the antimicrobial properties of this compound, warranting further exploration into its use against bacterial infections.
Eigenschaften
CAS-Nummer |
20750-72-5 |
|---|---|
Molekularformel |
C34H46N8O9S |
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-28-propyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C34H46N8O9S/c1-5-8-22-29(47)35-16(3)28(46)41-26(17(4)43)32(50)39-24-14-52-33-20(19-9-6-7-10-21(19)40-33)12-23(30(48)37-22)38-27(45)15(2)36-31(49)25-11-18(44)13-42(25)34(24)51/h6-7,9-10,15-18,22-26,40,43-44H,5,8,11-14H2,1-4H3,(H,35,47)(H,36,49)(H,37,48)(H,38,45)(H,39,50)(H,41,46) |
InChI-Schlüssel |
NDQXMVZCRXSXIM-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)NC(C(=O)NC(C(=O)NC2CSC3=C(CC(C(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C2=O)O)C)C5=CC=CC=C5N3)C(C)O)C |
Kanonische SMILES |
CCCC1C(=O)NC(C(=O)NC(C(=O)NC2CSC3=C(CC(C(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C2=O)O)C)C5=CC=CC=C5N3)C(C)O)C |
Synonyme |
norphalloin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















